molecular formula C11H14O4 B8400327 methyl 3,5-dimethoxy-2-methylbenzoate CAS No. 52344-94-2

methyl 3,5-dimethoxy-2-methylbenzoate

Cat. No. B8400327
Key on ui cas rn: 52344-94-2
M. Wt: 210.23 g/mol
InChI Key: FUWDNMISAQCVMT-UHFFFAOYSA-N
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Patent
US06303659B2

Procedure details

Solid methyl 3,5-dimethoxy-2-methylbenzoate (5.83 g J. C. S. Perkin I, 1973, 2853.) was dissolved in methanol (80 ml). A solution of aqueous sodium hydroxide (10%, 80 ml) was added and the solution stirred at room temperature for 1 hour. The reaction was then concentrated under reduced pressure to approximately half of the original volume before adding aqueous hydrochloric acid (200 ml). The white precipitate that formed was extracted with ethyl acetate (2×250 ml). The combined extracts were dried over anhydrous magnesium sulphate, filtered and concentrated under reduced pressure to give the sub-title compound as a colourless solid (5.41 g).
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH3:15])=[C:5]([CH:10]=[C:11]([O:13][CH3:14])[CH:12]=1)[C:6]([O:8]C)=[O:7].[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[C:4]([CH3:15])=[C:5]([CH:10]=[C:11]([O:13][CH3:14])[CH:12]=1)[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
5.83 g
Type
reactant
Smiles
COC=1C(=C(C(=O)OC)C=C(C1)OC)C
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated under reduced pressure to approximately half of the original volume
ADDITION
Type
ADDITION
Details
before adding aqueous hydrochloric acid (200 ml)
CUSTOM
Type
CUSTOM
Details
The white precipitate that formed
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C(=C(C(=O)O)C=C(C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.41 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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